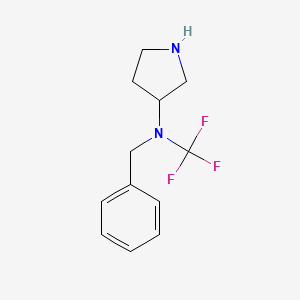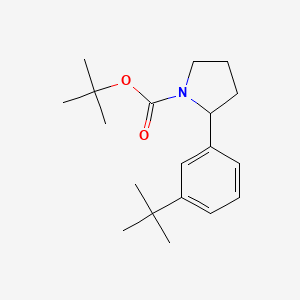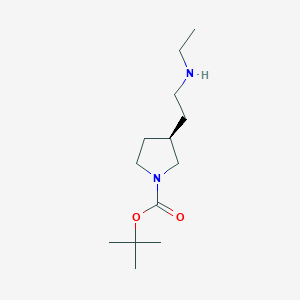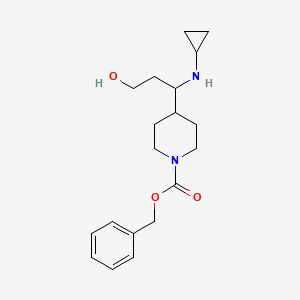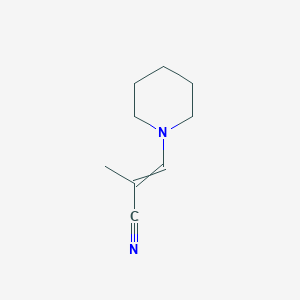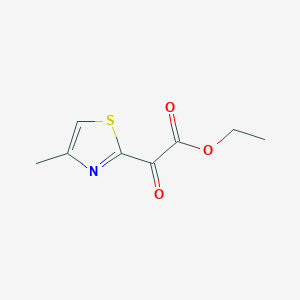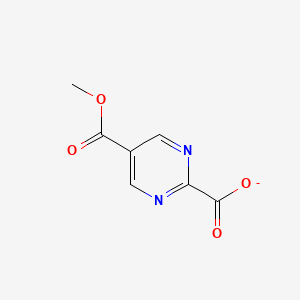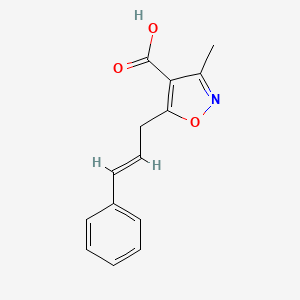
5-Cinnamyl-3-methylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[(2e)-3-phenyl-2-propen-1-yl]-1,2-oxazole-4-carboxylic acid is a complex organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a phenyl group and a propenyl group attached to the oxazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(2e)-3-phenyl-2-propen-1-yl]-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-2-propenal with a suitable nitrile oxide in the presence of a base, leading to the formation of the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[(2e)-3-phenyl-2-propen-1-yl]-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-carboxylates .
Scientific Research Applications
3-Methyl-5-[(2e)-3-phenyl-2-propen-1-yl]-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[(2e)-3-phenyl-2-propen-1-yl]-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-phenyl-1,2-oxazole-4-carboxylic acid
- 3-Methyl-5-(2-propenyl)-1,2-oxazole-4-carboxylic acid
- 3-Phenyl-5-[(2e)-3-phenyl-2-propen-1-yl]-1,2-oxazole-4-carboxylic acid
Uniqueness
3-Methyl-5-[(2e)-3-phenyl-2-propen-1-yl]-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a propenyl group attached to the oxazole ring makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-methyl-5-[(E)-3-phenylprop-2-enyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-10-13(14(16)17)12(18-15-10)9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,16,17)/b8-5+ |
InChI Key |
DRAOKJLFPMAPQO-VMPITWQZSA-N |
Isomeric SMILES |
CC1=NOC(=C1C(=O)O)C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol](/img/structure/B13971365.png)
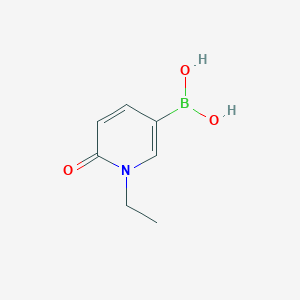
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13971374.png)
![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)
